molecular formula C29H20O2 B14490363 (Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone) CAS No. 63767-43-1

(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)

Cat. No.: B14490363
CAS No.: 63767-43-1
M. Wt: 400.5 g/mol
InChI Key: GTQRVMMXZJAXJE-UHFFFAOYSA-N
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Description

(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with two phenylmethanone groups attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . The fluorene moiety can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s ability to undergo various chemical transformations also enables it to participate in complex biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanol): A reduced form of the target compound with alcohol groups instead of ketones.

Uniqueness

(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is unique due to its combination of a cyclopropane ring and fluorene moiety, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

63767-43-1

Molecular Formula

C29H20O2

Molecular Weight

400.5 g/mol

IUPAC Name

(3-benzoylspiro[cyclopropane-2,9'-fluorene]-1-yl)-phenylmethanone

InChI

InChI=1S/C29H20O2/c30-27(19-11-3-1-4-12-19)25-26(28(31)20-13-5-2-6-14-20)29(25)23-17-9-7-15-21(23)22-16-8-10-18-24(22)29/h1-18,25-26H

InChI Key

GTQRVMMXZJAXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)C(=O)C6=CC=CC=C6

Origin of Product

United States

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